molecular formula C18H14ClNO2 B1273497 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 725705-50-0

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1273497
CAS No.: 725705-50-0
M. Wt: 311.8 g/mol
InChI Key: ZQUGUBWZURTKAI-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is used in the synthesis of quinoline-4-carboxylic acid derivatives, exhibiting significant anticancer activity. These derivatives are synthesized using microwave irradiation, showing advantages in reaction time and yield. They have been tested for cellular viability against various carcinoma cell lines and show promise as potent inhibitors of human Topoisomerase II alpha (hTopoIIα), a target for anticancer drugs (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).

Crystal Structures and Antibacterial Activity

This compound is also involved in the formation of hydrochlorides of quinoline analogs, demonstrating interesting structural features and potential antibacterial activity. The crystal structures of these compounds have been studied, revealing important information about their molecular configuration, which is relevant for understanding their interaction with bacterial DNA (M. Główka et al., 1999).

Applications in Molecular Docking and Enzyme Inhibition

This compound derivatives have been evaluated for their enzyme inhibition properties. One such derivative has shown effectiveness as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway. This could have implications in the treatment of diseases where this pathway is implicated (F. Heidempergher et al., 1999).

Antimicrobial Activity

These compounds are also studied for their antimicrobial properties. Synthesized derivatives have shown effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria. This indicates potential applications in developing new antimicrobial agents (H. Bhatt & Y. Agrawal, 2010).

Photophysical Properties and Fluorophores

The compound is utilized in the synthesis of azole-quinoline-based fluorophores. These fluorophores exhibit unique photophysical behaviors, which are essential for applications in fluorescence spectroscopy, especially in studying biological systems (Vikas Padalkar & N. Sekar, 2014).

Safety and Hazards

The safety and hazards associated with “7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid” would depend on its specific properties and how it is handled. A Material Safety Data Sheet (MSDS) would provide detailed information on safety precautions, potential hazards, and first aid measures .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of potential applications in medicinal chemistry . Future directions could include the development of new synthesis methods, exploration of new biological activities, and the design of quinoline-based drugs with improved efficacy and safety profiles .

Mechanism of Action

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H

Properties

IUPAC Name

7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-4-3-5-12(8-10)16-9-14(18(21)22)13-6-7-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUGUBWZURTKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174341
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725705-50-0
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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